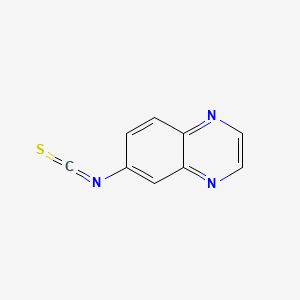

Quinoxaline, 6-isothiocyanato-

Description

Overview of Quinoxaline (B1680401) Chemistry in Academic Research

Quinoxaline, also known as benzopyrazine, is a heterocyclic compound composed of a fused benzene (B151609) and pyrazine (B50134) ring. wikipedia.orgipp.pt This aromatic system is a subject of extensive research due to its presence in a variety of synthetic and natural compounds that exhibit significant biological and physicochemical properties. mtieat.orgresearch-solution.comnih.gov While rare in nature, synthetic quinoxalines are found in several antibiotics, such as echinomycin (B1671085) and levomycin, which are known to inhibit the growth of Gram-positive bacteria. ipp.pt

The synthesis of the quinoxaline core is well-established, with the most common method being the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. ipp.ptmdpi.com Modern synthetic chemistry has expanded this toolbox to include greener methodologies, such as microwave-assisted synthesis and the use of recyclable catalysts. mdpi.com

The academic interest in quinoxaline derivatives is largely driven by their wide spectrum of pharmacological activities. ipp.ptnih.govcymitquimica.com Researchers have developed quinoxaline-based compounds with applications as anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory agents. nih.govcymitquimica.com For instance, certain quinoxaline-1,4-di-N-oxide derivatives have shown high efficacy against M. tuberculosis. mdpi.com Beyond medicine, quinoxaline derivatives are also explored for their applications in materials science, serving as components in dyes, electroluminescent materials, and organic semiconductors. ipp.ptmtieat.org

Table 1: Examples of Biologically Active Quinoxaline Scaffolds

| Compound Type | Biological Activity/Application | Reference(s) |

| Quinoxaline-1,4-dioxides | Antibacterial, Antitumor | wikipedia.org |

| 6H-indolo-[2,3-b]quinoxalines | Antiviral (Herpes Simplex Virus) | ipp.pt |

| 2-Sulphonylquinoxalines | Antifungal | ipp.pt |

| Pyrrolo[1,2-a]quinoxalines | Anticancer, Antiviral, Antiproliferative | nih.gov |

| Echinomycin | Antibiotic, Anticancer | wikipedia.orgipp.pt |

Role of Isothiocyanate Functionality in Chemical Biology and Organic Synthesis

The isothiocyanate group (–N=C=S) is a highly reactive and versatile functional group in organic chemistry and chemical biology. mdpi.com Unlike their isocyanate analogs, many isothiocyanates are less hazardous to handle, making them valuable reagents in synthesis. Their reactivity is characterized by the electrophilic nature of the central carbon atom, which readily reacts with a wide range of nucleophiles.

In organic synthesis, this reactivity is exploited to construct a variety of heterocyclic compounds. The most common reaction is the addition of primary or secondary amines to form substituted thiourea (B124793) derivatives. These thioureas can then serve as intermediates for more complex structures, such as thiazolidinones, through cyclization reactions. google.co.ls

In the realm of chemical biology, the isothiocyanate group is a powerful tool for covalently modifying biomolecules. mdpi.com Its ability to react with nucleophilic residues on proteins, such as the amine group of lysine (B10760008) or the thiol group of cysteine, makes it an effective labeling agent. This property is famously utilized in Edman degradation, where phenyl isothiocyanate is used to sequentially cleave amino acids from a peptide for sequencing. The reactivity also allows for the design of covalent inhibitors and chemical probes to study protein function and activity.

Table 2: Common Reactions of the Isothiocyanate Functional Group

| Nucleophile | Reactant | Product | Reference(s) |

| Primary Amine (R'-NH₂) | R-NCS | N,N'-disubstituted thiourea (R-NH-C(S)-NH-R') | |

| Ethylenediamine (B42938) | Quinoxaline-6-isothiocyanate | β-aminoethyl-thioureidoquinoxaline intermediate | |

| Hydrazine (B178648) | 3-hydrazinylquinoxalin-2(1H)-one | Spiro[quinoxaline-2,3'- mdpi.comgoogleapis.comtriazolidin]-3(4H)-one derivative | mtieat.org |

| Monochloroacetic Acid | Di-thiocarbamido-quinoxaline | Thiazolidinone derivative (via cyclization of thiourea) | google.co.ls |

Historical Context and Evolution of Research on Quinoxaline, 6-isothiocyanato-

Specific research focusing exclusively on Quinoxaline, 6-isothiocyanato- is limited, as it is primarily valued as a synthetic intermediate. Its history is therefore intertwined with the broader development of medicinal chemistry, where researchers combine known pharmacophores with reactive functional groups to create novel therapeutic agents.

The academic and industrial pursuit of quinoxaline derivatives as pharmaceuticals has been ongoing for decades. ipp.pt Similarly, isothiocyanates have a long history as useful synthons. The strategic combination of these two entities appears in the patent literature around the mid-1990s. Patents from this era describe the synthesis of (2-imidazolin-2-ylamino) quinoxaline derivatives, some of which are related to the drug Brimonidine. google.com

A key step in these patented synthetic routes is the creation of a quinoxaline isothiocyanate intermediate. synthinkchemicals.com For example, 6-aminoquinoxaline (B194958) is prepared and subsequently reacted with a reagent like thiophosgene (B130339) to yield Quinoxaline, 6-isothiocyanato-. This intermediate is not isolated as the final product but is immediately reacted with another molecule, such as ethylenediamine, to build a more complex side chain. google.comsynthinkchemicals.com

The evolution of this research highlights a common strategy in drug discovery: using a bifunctional linker molecule. Here, the quinoxaline core acts as a rigid, biologically relevant scaffold, while the isothiocyanate group provides a reactive handle for the facile attachment of various side chains, allowing for the rapid generation of a library of compounds for biological screening. The specific analog, 5-Bromo-6-isothiocyanatoquinoxaline (B26229), is documented as a key intermediate and related compound in the synthesis of Brimonidine, a drug used to treat glaucoma. google.com This demonstrates the practical application and academic relevance of this class of compounds as crucial precursors in the development of pharmaceuticals.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-isothiocyanatoquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3S/c13-6-12-7-1-2-8-9(5-7)11-4-3-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORXSWKNPSHQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Quinoxaline, 6 Isothiocyanato and Its Derivatives

Direct Synthetic Routes to Quinoxaline (B1680401), 6-isothiocyanato-

The introduction of the isothiocyanate group onto the quinoxaline scaffold can be achieved through direct synthetic methods, which often involve multi-step sequences or specific functionalization strategies.

Multi-step Reaction Sequences for Isothiocyanate Introduction

A common route to introduce an isothiocyanate group at the 6-position of the quinoxaline ring involves a multi-step process starting from a suitable amino-substituted quinoxaline. For instance, 6-amino-5-bromoquinoxaline (B154387) hydrobromide can be treated with thiophosgene (B130339) in an aqueous solution. This reaction leads to the formation of 5-bromo-6-isothiocyanato-quinoxaline, which precipitates from the solution and can be collected by filtration. google.com

Another approach involves the reaction of quinoxaline-2-carbohydrazide (B3053585) with potassium thiocyanate (B1210189) (KSCN) in an acidic medium, followed by treatment with a basic solution to form an intermediate. This intermediate can then be further reacted to yield isothiocyanate derivatives. mdpi.com

Bromination and Isothiocyanation Strategies

Bromination of the quinoxaline ring is a key step in several synthetic pathways. For example, the bromination of 2,3-dimethylquinoxaline (B146804) 1,4-dioxide yields 2,3-bis(bromomethyl)quinoxaline (B1328767) 1,4-dioxide. mdpi.com In another example, regioselective bromination of pyrrolo[1,2-a]quinoxalines can be achieved using tetrabutylammonium (B224687) tribromide (TBATB), which allows for the selective introduction of bromine at the C3 position. rsc.orgnih.gov

Once a bromo-substituted quinoxaline is obtained, the isothiocyanate group can be introduced. A documented synthesis involves reacting 6-amino-5-bromoquinoxaline with thiophosgene to produce 5-bromo-6-isothiocyanatoquinoxaline (B26229). google.comgoogle.com This intermediate is then reacted with ethylenediamine (B42938) in benzene (B151609). google.com

A one-pot protocol has also been developed for the synthesis of phenylquinoxalines starting from styrenes and o-phenylenediamine (B120857). This method involves a co-bromination and oxidation step to form an α-bromo ketone intermediate, which then undergoes condensation. acgpubs.org

Synthesis of Quinoxaline Core Precursors for Derivatization

The construction of the fundamental quinoxaline scaffold is a critical prerequisite for the subsequent introduction of the isothiocyanate group and other functionalities. Various methods have been developed for this purpose.

Condensation Reactions with Ortho-Phenylenediamines and Dicarbonyl Compounds

The most traditional and widely used method for synthesizing the quinoxaline ring system is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. sapub.orgencyclopedia.pubmdpi.comchim.itasianpubs.org This reaction, first reported by Körner and Hinsberg in 1884, can be carried out under various conditions, including in the presence of mild acidic reagents or using microwave irradiation to improve yields and reduce reaction times. sapub.orgencyclopedia.pubmdpi.com The reaction of o-phenylenediamine with α-diketones can be catalyzed by zinc triflate in acetonitrile (B52724) at room temperature, yielding quinoxaline derivatives in high yields. encyclopedia.pubmdpi.com

In some variations, the 1,2-dicarbonyl compound is generated in situ. For example, catalytic iodine can be used to promote the oxidative cyclization of 1,2-diamino compounds with hydroxyl ketones. encyclopedia.pubmdpi.com

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| o-Phenylenediamine, 1,2-Dicarbonyl compound | Glycerol, Water, 90°C | Quinoxaline derivative | 85-91% | encyclopedia.pub, mdpi.com |

| o-Phenylenediamine, Hydroxyl ketone | I₂, DMSO, RT | Quinoxaline derivative | 80-90% | researchgate.net, encyclopedia.pub, mdpi.com |

| o-Phenylenediamine, α-Diketones | Zn(OTf)₂, CH₃CN, RT | Quinoxaline derivative | up to 90% | encyclopedia.pub, mdpi.com |

| o-Phenylenediamine, Benzil | Hexafluoroisopropanol (HFIP), RT | 2,3-Diphenylquinoxaline | 95% | encyclopedia.pub, mdpi.com, mdpi.com |

Phenacyl Halide Condensation Routes

An alternative to using dicarbonyl compounds is the reaction of ortho-phenylenediamines with phenacyl halides. mdpi.comsapub.orgasianpubs.orgacgpubs.orgresearchgate.net This condensation-oxidation process can be catalyzed by various reagents, including pyridine (B92270) in THF at room temperature, to afford 2-phenyl quinoxaline derivatives in excellent yields. mdpi.comacgpubs.orgresearchgate.net A catalyst-free domino synthesis has also been developed using phenacyl halides and 1,2-diaminoarenes with sodium bicarbonate as a deacidifying agent. asianpubs.org

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 1,2-Diaminobenzene, Phenacyl bromide | Pyridine, THF, RT | 2-Phenyl quinoxaline derivative | - | mdpi.com, acgpubs.org, researchgate.net |

| Phenacyl halides, 1,2-Diaminoarenes | Sodium bicarbonate | Quinoxaline derivative | up to 97% | asianpubs.org |

Organometallic Catalysis in Quinoxaline Scaffold Formation

Modern synthetic methods have incorporated organometallic catalysis to enhance the efficiency and scope of quinoxaline synthesis. rsc.org Gold-catalyzed oxidation of arylallenes can produce α-diketones, which can then be condensed with benzene-1,2-diamine to form quinoxalines in high yields. beilstein-journals.org

Metal-organic frameworks (MOFs), such as Cu(BDC), have been employed as efficient heterogeneous catalysts for the oxidative cyclization reaction between α-hydroxyacetophenone and phenylenediamine. researchgate.net Additionally, various metal catalysts, including CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O, have been used to increase the efficiency of the condensation of aryl-1,2-diamines with 1,2-dicarbonyl compounds. orientjchem.org Heteropolyoxometalates supported on alumina (B75360) have also been shown to be effective recyclable catalysts for quinoxaline synthesis at room temperature. nih.gov

| Catalyst | Reactants | Conditions | Product | Reference |

| (PPh₃)AuCl, AgBF₄, H₂SO₄ | Arylallenes, Benzene-1,2-diamine | Oxidation followed by condensation | Quinoxaline derivative | beilstein-journals.org |

| Cu(BDC) | α-Hydroxyacetophenone, Phenylenediamine | Air, Toluene, 100°C | 2-Phenylquinoxaline (B188063) | researchgate.net |

| Alumina-supported CuH₂PMo₁₁VO₄₀ | o-Phenylenediamine, Benzil | Toluene, RT | 2,3-Diphenylquinoxaline | nih.gov |

Derivatization Strategies Involving the Isothiocyanate Moiety

The isothiocyanate group at the 6-position of the quinoxaline ring is a versatile functional group that readily undergoes addition reactions with nucleophiles, providing a straightforward route to a variety of derivatives.

The reaction of 6-isothiocyanatoquinoxaline with primary or secondary amines leads to the formation of the corresponding N,N'-substituted thiourea (B124793) derivatives. This reaction is a common and efficient method for introducing structural diversity.

A notable example involves the synthesis of brimonidine, a known cardiovascular regulator. The synthesis starts with 6-amino-5-bromoquinoxaline, which is treated with thiophosgene in an aqueous solution to generate 5-bromo-6-isothiocyanatoquinoxaline. google.comgoogle.com This intermediate is then reacted with ethylenediamine in benzene. The resulting thiourea derivative, 5-bromo-6-[N-(2-aminoethyl)thioureido]quinoxaline, can be subsequently cyclized. google.com

The general reaction scheme is as follows:

Step 1: Isothiocyanate Formation: 6-Aminoquinoxaline (B194958) is reacted with thiophosgene (CSCl₂) to yield 6-isothiocyanatoquinoxaline.

Step 2: Thiourea Formation: The 6-isothiocyanatoquinoxaline is then treated with a suitable amine (R-NH₂) to afford the corresponding thiourea derivative.

A patent describes the reaction of 5-bromo-6-isothiocyanatoquinoxaline with ethylenediamine in benzene, which after several hours of stirring, yields an oily product that can be further processed. google.com Another patent details a similar process where the crude isothiocyanate is used directly in the subsequent reaction with ethylenediamine. googleapis.com

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 6-Amino-5-bromoquinoxaline | 1. Thiophosgene 2. Ethylenediamine | 5-Bromo-6-[N-(2-aminoethyl)thioureido]quinoxaline | google.comgoogle.com |

Amide and urea (B33335) functionalities can be introduced onto the quinoxaline scaffold, typically starting from a 6-aminoquinoxaline intermediate. These derivatives are of interest due to their potential biological activities.

A series of N-aryl 6-aminoquinoxaline derivatives bearing amide and sulfonamide groups have been synthesized and evaluated as potential inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). nih.gov The synthesis of the carboxamide series involves the coupling of a 6-aminoquinoxaline derivative with a carboxylic acid. nih.gov

The general synthetic approach for amide formation is:

Activation of a carboxylic acid (R-COOH) to its corresponding acid chloride (R-COCl) or using a coupling agent.

Reaction of the activated carboxylic acid with 6-aminoquinoxaline in the presence of a base.

For the synthesis of urea analogs, a common method involves the reaction of an amino-quinoxaline with an isocyanate. For instance, quinoxaline urea analogs can be synthesized by the condensation of quinoxaline amines with different isocyanates. nih.gov Alternatively, the quinoxaline amine can be converted to a quinoxaline isocyanate, which is then reacted with an appropriate amine. mdpi.com

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| N-aryl 6-aminoquinoxaline | Carboxylic acid/coupling agent | Amide | nih.gov |

| Quinoxaline amine | Isocyanate | Urea | nih.gov |

Hydrazino and pyrazolyl moieties can be incorporated into the quinoxaline structure, often starting from a halo-quinoxaline or a derivative with a suitable leaving group at the desired position.

One synthetic route involves the hydrazinolysis of a 2,3-dichloro-6-morpholinosulfonylquinoxaline derivative. nih.gov The resulting hydrazino quinoxaline can then be used as a precursor for the synthesis of triazolo and pyrazolyl quinoxaline derivatives. For example, reaction with formylpyrazole or ethyl acetoacetate (B1235776) can yield the corresponding pyrazolyl quinoxalines. nih.gov

Another approach describes the synthesis of 2-(pyrazol-4-yl)quinoxalines from 6-chloro-2-(1-methylhydrazino)quinoxaline 1-oxide. researchgate.net The reaction with acetylenedicarboxylates leads to the formation of the pyrazole (B372694) ring fused to the quinoxaline system. researchgate.net While these examples are not at the 6-position, the chemistry is adaptable. For instance, starting with a 6-chloroquinoxaline, reaction with hydrazine (B178648) would yield a 6-hydrazinoquinoxaline, a key intermediate. This intermediate can then be reacted with β-diketones or their equivalents to construct the pyrazole ring.

| Starting Material | Key Reagents | Product Type | Reference |

|---|---|---|---|

| 2,3-Dichloro-6-morpholinosulfonylquinoxaline | Hydrazine hydrate, then formylpyrazole or ethyl acetoacetate | Pyrazolyl quinoxaline | nih.gov |

| 6-Chloro-2-(1-methylhydrazino)quinoxaline 1-oxide | Acetylenedicarboxylates | 2-(Pyrazol-4-yl)quinoxaline | researchgate.net |

Synthesis of Amide and Urea Analogues from Quinoxaline Intermediates

Advanced Synthetic Approaches and Methodological Innovations

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods.

Green chemistry principles are increasingly being applied to the synthesis of quinoxaline derivatives to reduce waste, energy consumption, and the use of hazardous materials.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. A solvent-free and catalyst-free microwave-assisted method has been reported for the synthesis of 6-substituted quinoxalines, providing good yields in short reaction times. nih.govmdpi.com This method involves the reaction of substituted o-phenylenediamines with α-dicarbonyl compounds under microwave irradiation. nih.gov Another study reports an efficient microwave-assisted synthesis of substituted quinoxalines in the presence of MgBr₂·OEt₂ as a catalyst. jocpr.com This method also features the recycling of the catalyst. jocpr.com Copper-catalyzed intramolecular N-arylation under microwave irradiation has also been developed for the synthesis of fused quinoxaline derivatives, offering excellent yields in short reaction times (45-60 minutes). beilstein-journals.org

The use of water as a solvent is another cornerstone of green chemistry. While not specifically documented for Quinoxaline, 6-isothiocyanato-, the synthesis of various quinoxaline derivatives has been successfully carried out in aqueous media, often with the aid of a catalyst.

| Methodology | Key Features | Reactants | Reference |

|---|---|---|---|

| Microwave-assisted | Solvent-free, catalyst-free, short reaction time | 6-substituted o-phenylenediamines and α-dicarbonyls | nih.govmdpi.com |

| Microwave-assisted | Use of recyclable MgBr₂·OEt₂ catalyst | o-Phenylenediamines and 1,2-diketones | jocpr.com |

| Microwave-assisted | CuI-catalyzed intramolecular N-arylation | Indole-substituted anilines | beilstein-journals.org |

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction.

While a specific one-pot synthesis for derivatives of Quinoxaline, 6-isothiocyanato- is not extensively documented, the principles can be applied. For example, the synthesis of the thiourea derivative mentioned in section 2.3.1 could potentially be adapted into a one-pot procedure. This would involve the in-situ formation of the 6-isothiocyanatoquinoxaline from 6-aminoquinoxaline and thiophosgene, followed by the direct addition of the amine to the reaction mixture to form the thiourea, thereby avoiding the isolation of the isothiocyanate intermediate. The synthesis of various other quinoxaline derivatives has been achieved through one-pot procedures, often involving domino or tandem reactions.

Lewis Acid-Mediated Isothiocyanation and Mechanistic Studies

Recent advancements have demonstrated the use of Lewis acids in mediating the isothiocyanation of quinoxaline derivatives. A notable study details the selective C3-isothiocyanation of quinoxalin-2(1H)-ones under visible light conditions at room temperature. rsc.orgresearchgate.netchimicatechnoacta.ru This method employs N-thiocyanatosaccharin as the isothiocyanate source and a Lewis acid to achieve good to excellent yields of the C3-functionalized products. rsc.orgresearchgate.netchimicatechnoacta.ru

The reaction demonstrates broad functional group tolerance. researchgate.netchimicatechnoacta.ru Mechanistic investigations, including control experiments, suggest that this transformation proceeds through a radical pathway. rsc.orgresearchgate.netchimicatechnoacta.ru The reaction is suppressed in the absence of visible light, indicating its critical role in initiating the radical process. chimicatechnoacta.ru While this specific protocol has been optimized for the C3-position of quinoxalin-2(1H)-ones, it highlights the potential of Lewis acid-mediated pathways for introducing isothiocyanate groups onto the quinoxaline framework. rsc.orgresearchgate.netchimicatechnoacta.ru

Table 1: Lewis Acid-Mediated Isothiocyanation of Quinoxalin-2(1H)-ones

| Substrate | Isothiocyanate Source | Catalyst/Conditions | Position of Isothiocyanation | Proposed Mechanism | Reference |

|---|

Nucleophilic Aromatic Substitution of Hydrogen in Heteroaromatic Systems

The direct introduction of a functional group by replacing a hydrogen atom via Nucleophilic Aromatic Substitution of Hydrogen (SNArH) is a highly desirable synthetic strategy. The electrophilic nature of the quinoxaline ring system has been explored in the context of Vicarious Nucleophilic Substitution (VNS), a subset of SNArH. rsc.orgresearchgate.net However, these reactions on the quinoxaline core primarily occur on the electron-deficient pyrazine (B50134) ring, leading to substitution at the C2 or C3 positions, particularly when using C-nucleophiles. mdpi.com

Research has shown that for the quinoxaline ring, VNS reactions with carbanions are often challenging, with only poorly stabilized nitrile carbanions yielding the desired products. rsc.orgresearchgate.net The direct SNArH amination or isothiocyanation at the C-6 position of the benzene ring of an unsubstituted quinoxaline is not a commonly reported or efficient method. The benzene part of the quinoxaline is less electrophilic than the pyrazine part, making it less susceptible to nucleophilic attack. thieme-connect.de

Instead, the synthesis of 6-substituted quinoxalines often proceeds through an alternative pathway that begins with the introduction of a functional group amenable to conversion. A common route to obtaining Quinoxaline, 6-isothiocyanato- involves the synthesis of 6-aminoquinoxaline as a key intermediate. chemicalbook.com This amine can then be converted to the target isothiocyanate using reagents like thiophosgene. google.com This multi-step approach circumvents the challenges associated with the direct nucleophilic substitution of hydrogen at the C-6 position.

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity:

The regiochemical outcome of substitution on the quinoxaline ring is dictated by the electronic properties of the molecule and the nature of the reaction (electrophilic vs. nucleophilic).

Electrophilic Substitution: Quinoxaline is a deactivated system towards electrophilic attack. Theoretical calculations show that the highest electron density is at the C5 and C8 positions, making them the most likely sites for substitution. thieme-connect.de However, substitution can also be directed to the C6 position. For instance, the synthesis of 6-aminoquinoxaline often starts with the nitration of quinoxaline to yield 6-nitroquinoxaline, which is then reduced. koreascience.kr The formation of the 6-nitro isomer highlights that this position is sufficiently activated for electrophilic attack under specific conditions. Further, the Beirut reaction involving monosubstituted benzofuroxans has been shown to produce 6-substituted quinoxaline 1,4-dioxides, indicating a viable route to functionalization at this position. researchgate.net

Nucleophilic Substitution: As discussed previously, nucleophilic attack on the unsubstituted quinoxaline ring preferentially occurs at the electron-poor C2 and C3 positions of the pyrazine ring. mdpi.com Achieving substitution at the C6 position via direct nucleophilic attack on hydrogen is not favored. Therefore, regioselective synthesis of Quinoxaline, 6-isothiocyanato- relies on controlling the position of an initial electrophilic substitution (e.g., nitration) or by building the quinoxaline ring from an already substituted benzene-1,2-diamine. An efficient regioselective synthesis of 2,3-disubstituted 6-aminoquinoxaline derivatives has been developed starting from 2,3-dichloro-6-nitroquinoxaline, demonstrating the utility of a pre-installed nitro group to direct substitution. koreascience.kr

Table 2: Regioselectivity of Substitution on the Quinoxaline Ring

| Reaction Type | Preferred Position(s) | Rationale | Reference |

|---|---|---|---|

| Electrophilic Substitution | C5, C8 (and C6) | Highest electron density in the benzenoid ring. | thieme-connect.de |

Stereoselectivity:

The final compound, Quinoxaline, 6-isothiocyanato-, is an achiral molecule. It does not possess any stereocenters, and the isothiocyanate group is linear. Therefore, considerations of stereoselective synthesis are not applicable to the synthesis of the target molecule itself, unless a chiral catalyst or auxiliary is used in one of the synthetic steps, which would typically be removed before obtaining the final product.

Spectroscopic and Analytical Characterization Techniques for Quinoxaline, 6 Isothiocyanato Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of quinoxaline (B1680401) derivatives. nih.govtandfonline.com ¹H and ¹³C NMR provide detailed information about the chemical environment of individual hydrogen and carbon atoms, respectively, while 2D-NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity and definitively assign signals. tandfonline.commdpi.commdpi.com

¹H NMR: The proton signals for the quinoxaline core typically appear in the aromatic region (δ 7.5-9.5 ppm). mdpi.comnih.gov The specific chemical shifts and coupling patterns of the protons on the benzene (B151609) and pyrazine (B50134) rings are highly dependent on the substitution pattern. For a 6-substituted quinoxaline, the protons H-5, H-7, and H-8 on the benzene portion of the ring system, along with H-2 and H-3 on the pyrazine ring, provide a unique fingerprint. For instance, in 6-nitro-2-(thiophen-2-yl)quinoxaline, the quinoxaline protons appear at δ 9.38 (s, 1H), 8.98 (d, J = 2.5 Hz, 1H), 8.53 (dd, J = 2.5, 9.2 Hz, 1H), and 8.24 (d, J = 9.2 Hz, 1H). nih.gov

¹³C NMR: The carbon spectrum provides complementary information, with the isothiocyanate carbon (-N=C=S) typically resonating in the range of δ 130-140 ppm. The carbons of the quinoxaline ring system appear at distinct chemical shifts that are influenced by the electronic effects of substituents. mdpi.commdpi.com Analysis of these shifts, often aided by computational predictions, helps confirm the position of substituents like the isothiocyanate group. mdpi.com

2D-NMR: Two-dimensional NMR experiments are crucial for unambiguous assignments, especially in complex analogs. tandfonline.commdpi.com Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range (2-3 bond) couplings, which is instrumental in confirming the connectivity between different parts of the molecule. mdpi.com For example, HMBC can be used to confirm the position of the isothiocyanate group by observing correlations between the protons on the quinoxaline ring and the isothiocyanate carbon.

Table 1: Representative NMR Data for Quinoxaline Analogs

| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 6-nitro-2-(thiophen-2-yl)quinoxaline | ¹H | 9.38, 8.98, 8.53, 8.24 | nih.gov |

| 2,3-dibromo-5,10-dihydro-5,10-dimethylphenazine | ¹³C | 160.80, 155.66, 143.76, 141.47, 140.51, 137.44, 133.23, 133.05, 131.83, 128.29, 125.89, 125.54, 124.87, 123.04, 35.98 | mdpi.com |

| 6-chloro-11H-indeno[1,2-b]quinoxaline | ¹³C | 158.89, 153.60, 144.93, 142.07, 141.27, 137.16, 136.61, 129.46, 129.21, 129.08, 129.01, 128.67, 126.17, 123.71, 35.80 | mdpi.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. For Quinoxaline, 6-isothiocyanato-, the most characteristic feature in its IR spectrum is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. tandfonline.com This band typically appears in the range of 2000-2200 cm⁻¹. tandfonline.comchempap.org The presence of this intense peak is a clear indicator of the isothiocyanate functionality. Confirmation of the covalent binding of isothiocyanates to other molecules can be observed by the disappearance of this characteristic band. researchgate.net

Other important vibrations include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the quinoxaline ring system (typically between 1400-1650 cm⁻¹), and C-H out-of-plane bending vibrations (750-900 cm⁻¹), which can provide information about the substitution pattern on the aromatic ring.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Isothiocyanate (-N=C=S) | Asymmetric stretch | 2000–2200 | tandfonline.comchempap.org |

| Aromatic C-H | Stretch | 3000–3100 | |

| Aromatic C=C / C=N | Stretch | 1400–1650 | |

| C-S | Stretch | 755 | researchgate.net |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺·) provides the molecular weight of the analyte. For Quinoxaline, 6-isothiocyanato-, this would correspond to its calculated molecular mass. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula with confidence, distinguishing it from other compounds with the same nominal mass. mdpi.comnih.govresearchgate.net

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For quinoxaline derivatives, fragmentation often involves the characteristic loss of small neutral molecules like HCN. aip.org The isothiocyanate group can also influence the fragmentation pathway.

Table 3: High-Resolution Mass Spectrometry Data for Quinoxaline Analogs

| Compound | Formula | Calculated m/z (M+H)⁺ | Found m/z | Reference |

|---|---|---|---|---|

| 6-nitro-2-(thiophen-2-yl)quinoxaline | C₁₂H₈N₃O₂S⁺ | 258.0332 | 258.0326 | nih.gov |

| 6-nitro-2-(thiophen-3-yl)quinoxaline | C₁₂H₈N₃O₂S⁺ | 258.0332 | 258.0342 | nih.gov |

| 6-chloro-11H-indeno[1,2-b]quinoxaline | C₁₅H₁₀ClN₂⁺ | 253.0527 | 253.0520 | mdpi.com |

| 2,3-dibromo-11H-indeno[1,2-b]quinoxaline | C₁₅H₉Br₂N₂⁺ | 374.9127 | 374.9125 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Quinoxaline derivatives typically exhibit multiple absorption bands in the UV-Vis region corresponding to π-π* and n-π* transitions. researchgate.netpjsir.org The core quinoxaline structure shows characteristic absorptions, and the positions and intensities of these bands (λ_max) can be significantly influenced by the nature and position of substituents. researchgate.netnih.gov

The introduction of an isothiocyanate group, an auxochrome, can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity. The spectra are often recorded in various solvents to study solvatochromic effects, which can provide information about the polarity of the molecule's ground and excited states. acs.org For example, a series of quinoxaline derivatives showed absorption maxima between 321 and 383 nm in acetonitrile (B52724), which were assigned to π-π* electronic transitions of the quinoxaline moiety. researchgate.net

Fluorescence Spectroscopy

The quinoxaline moiety is considered a fluorophore, and its derivatives are often fluorescent. nih.govnih.gov Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Key parameters include the excitation and emission wavelengths (λ_ex and λ_em) and the fluorescence quantum yield.

The fluorescence properties of quinoxaline analogs are highly sensitive to their chemical structure and environment. acs.orgnih.gov Substituents on the quinoxaline ring can dramatically alter the emission wavelength and intensity. For instance, donor-acceptor type quinoxalines can exhibit intramolecular charge transfer (ICT) states, leading to strong solvatochromism where the emission color changes with solvent polarity. acs.org Some quinoxaline compounds exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent in the aggregated or solid state. semanticscholar.org

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is used to study the redox properties of quinoxaline derivatives, revealing information about their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgrsc.orgacs.org The technique measures the current that develops in an electrochemical cell as the voltage is varied.

Quinoxaline derivatives are electrochemically active and can undergo reversible or irreversible reduction and oxidation processes. rsc.orgunav.edumdpi.com The reduction potentials are sensitive to the electronic nature of substituents on the quinoxaline ring. unav.edumdpi.com Electron-withdrawing groups, such as nitro or the isothiocyanate group, generally make the reduction easier (shift the potential to less negative values), while electron-donating groups have the opposite effect. unav.eduscielo.br These studies are crucial for designing quinoxaline-based materials for applications in organic electronics, where tuning the HOMO/LUMO levels is essential. rsc.orgrsc.org

Purity Assessment Methodologies (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of synthesized compounds like Quinoxaline, 6-isothiocyanato- and its analogs. mdpi.comnih.gov The method separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. nih.govchromatographyonline.com

A typical HPLC analysis for quinoxaline derivatives involves a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier like formic acid. nih.govchromatographyonline.comnih.gov The purity of the compound is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. A purity level of ≥95% is commonly required for subsequent applications. mdpi.comnih.gov HPLC can also be coupled with mass spectrometry (LC-MS) for simultaneous separation, identification, and quantification of the target compound and any impurities. chromatographyonline.comnih.gov

X-ray Crystallography for Structural Elucidation

The process begins with the growth of a high-quality single crystal of the target compound. libretexts.org This crystal is then mounted on a goniometer and irradiated with a beam of X-rays. libretexts.org The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. libretexts.org By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, leading to the complete elucidation of the molecular structure.

While a specific crystal structure for Quinoxaline, 6-isothiocyanato- is not publicly available, analysis of closely related quinoxaline derivatives provides a strong basis for understanding its likely structural characteristics. For instance, the crystal structure of 5-bromo-6-isothiocyanatoquinoxaline (B26229) has been determined, offering a direct comparison. google.co.ls

The analysis of the crystal structures of quinoxaline analogs reveals several key features. The quinoxaline ring system is typically planar, a characteristic of aromatic systems. The isothiocyanate group (-N=C=S) is generally linear or near-linear. The relative orientation of the isothiocyanate group with respect to the quinoxaline ring is a key conformational feature determined by X-ray crystallography.

Intermolecular interactions play a crucial role in the packing of these molecules in the crystal lattice. mdpi.com Common interactions observed in the crystal structures of quinoxaline derivatives include:

Hydrogen Bonding: Although Quinoxaline, 6-isothiocyanato- itself lacks strong hydrogen bond donors, in analogs containing groups like -NH2 or -OH, hydrogen bonds are significant in directing the crystal packing. researchgate.net

π-π Stacking: The aromatic quinoxaline rings can stack on top of each other, an interaction that is common in planar aromatic molecules and contributes significantly to crystal stability. mdpi.com

Halogen Bonding: In halogenated analogs, such as 5-bromo-6-isothiocyanatoquinoxaline, halogen bonds can be observed where the halogen atom acts as an electrophilic region, interacting with a nucleophilic site on an adjacent molecule. mdpi.com

The crystallographic data for a hypothetical or newly synthesized analog of Quinoxaline, 6-isothiocyanato- would typically be presented in a standardized format, including the crystal system, space group, unit cell dimensions, and key bond lengths and angles. Below is a hypothetical data table illustrating the kind of information that would be obtained from such an analysis, based on typical values for related structures.

Table 1: Hypothetical Crystallographic Data for a Quinoxaline, 6-isothiocyanato- Analog

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 995.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

| R-factor (%) | 4.5 |

Table 2: Selected Bond Lengths and Angles for a Quinoxaline, 6-isothiocyanato- Analog (Hypothetical)

| Bond/Angle | Length (Å) / Angle (°) |

| C-N (quinoxaline) | 1.32 - 1.39 |

| C-C (quinoxaline) | 1.38 - 1.42 |

| N=C (isothiocyanate) | 1.18 |

| C=S (isothiocyanate) | 1.58 |

| C-N=C (angle) | 175.0 |

| N-C-S (angle) | 178.5 |

These tables provide a concise summary of the key structural parameters derived from an X-ray crystallographic experiment. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower R-factor indicates a better fit.

Computational and Theoretical Studies on Quinoxaline, 6 Isothiocyanato and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a important tool for predicting the geometric and electronic properties of quinoxaline (B1680401) derivatives. DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), allow for the optimization of molecular geometries in the gas phase. These calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

In addition to structural parameters, DFT is used to calculate electronic properties like dipole moments, polarizability, and hyperpolarizability. These properties are crucial for understanding the non-linear optical (NLO) potential of these molecules. For instance, studies on related quinoxaline derivatives have shown that the introduction of donor-acceptor groups can significantly enhance NLO responses.

Table 1: Selected Calculated Structural Parameters for Quinoxaline Derivatives

| Parameter | Quinoxaline | 6-substituted Quinoxaline Derivative |

|---|---|---|

| C-N Bond Length (Å) | 1.37 | 1.38 |

| C-C Bond Length (Å) | 1.41 | 1.42 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capability.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.

For "Quinoxaline, 6-isothiocyanato-" and its analogs, FMO analysis reveals how substituents affect the electronic energy levels. The electron-withdrawing isothiocyanate group is expected to lower the energy of both the HOMO and LUMO, potentially narrowing the energy gap compared to the parent quinoxaline molecule. This modulation of the HOMO-LUMO gap is crucial for designing molecules with specific electronic properties, for example, in the context of organic electronics or as photosensitizers.

Table 2: Calculated HOMO-LUMO Energies and Gaps for Quinoxaline Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoxaline | -6.5 | -1.2 | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions represent electron-deficient areas with positive electrostatic potential, indicating favorable sites for nucleophilic attack. Green and yellow areas denote regions of intermediate potential.

In "Quinoxaline, 6-isothiocyanato-", the MEP map would likely show negative potential (red) around the nitrogen atoms of the quinoxaline ring and the sulfur atom of the isothiocyanate group, highlighting these as potential sites for electrophilic interaction. The hydrogen atoms and the carbon atom of the isothiocyanate group would likely exhibit positive potential (blue), marking them as potential sites for nucleophilic attack. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule, going beyond the simple Lewis structure representation. It analyzes the delocalization of electron density between occupied and unoccupied orbitals, which is a key factor in molecular stability.

The most significant interactions in NBO analysis are the stabilization energies (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. These energies quantify the extent of intramolecular charge transfer (ICT) and conjugation.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that can be difficult to obtain experimentally. By calculating the potential energy surface (PES) for a reaction, chemists can identify transition states, intermediates, and reaction pathways.

For derivatives of "Quinoxaline, 6-isothiocyanato-", computational studies could be employed to model various reactions. For example, the reaction of the isothiocyanate group with nucleophiles, such as amines or alcohols, to form thioureas or thiocarbamates, respectively, could be investigated. DFT calculations can be used to determine the activation energies for different possible pathways, thus predicting the most likely reaction mechanism.

This type of analysis can also shed light on the regioselectivity and stereoselectivity of reactions involving the quinoxaline core. By understanding the energetic landscape of the reaction, it is possible to predict the major products and optimize reaction conditions to favor their formation.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a common method for calculating the nuclear magnetic resonance (NMR) chemical shifts (δ) of 1H and 13C atoms. These theoretical predictions can be invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules.

IR and Raman Spectroscopy: The vibrational frequencies and intensities for infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations help in the assignment of vibrational modes observed in experimental spectra. For "Quinoxaline, 6-isothiocyanato-", a characteristic strong absorption band for the asymmetric stretching of the -N=C=S group would be a key feature in the calculated IR spectrum.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and oscillator strengths. This information is crucial for understanding the photophysical properties of the molecule.

Table 3: Predicted Spectroscopic Data for Quinoxaline Derivatives

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| 1H NMR | Chemical Shift (ppm) | Varies by proton environment |

| 13C NMR | Chemical Shift (ppm) | Varies by carbon environment |

| IR | -N=C=S stretch (cm-1) | ~2000-2150 |

Structure Activity Relationship Sar Studies of Quinoxaline, 6 Isothiocyanato Derivatives

Impact of Isothiocyanate Group Modifications on Research Activities

The isothiocyanate (-N=C=S) group at the 6-position of the quinoxaline (B1680401) scaffold is a highly reactive electrophile, making it a valuable functional group for forming covalent bonds with biological nucleophiles. However, in many synthetic strategies, it serves as a key intermediate for creating more complex and stable linkers, such as thiourea (B124793), carbothioamide, or thiosemicarbazide (B42300) moieties. The biological activity of the resulting compounds is profoundly influenced by the nature of the substituent introduced via the isothiocyanate reaction.

Research has shown that converting a 6-aminoquinoxaline (B194958) to a thiourea derivative via an isothiocyanate intermediate can be a pivotal step in developing potent agents. For instance, studies on quinoxaline-based anticancer agents revealed that a methylquinoxaline derivative with a thiourea linker was highly potent against the Hep G2 cell line. mdpi.com Interestingly, its activity decreased significantly when the thiourea was replaced by its oxygen analog, urea (B33335), highlighting the specific contribution of the sulfur atom in the linker to the compound's biological profile. mdpi.com

Further investigations into the modification of the group attached to the isothiocyanate-derived linker have provided deeper SAR insights. In a series of quinoxaline derivatives designed as PARP-1 inhibitors, a 6-sulfonoquinoxaline scaffold was linked to various moieties via a thiosemicarbazide linker, formed from an isothiocyanate precursor. mdpi.com A derivative featuring a p-methoxyphenyl group attached to this linker (Compound 8a) demonstrated a promising impact on PARP-1 suppression, with activity nearly twofold higher than the reference drug Olaparib. mdpi.com Conversely, when the p-methoxyphenyl group was replaced with a benzoyl group (Compound 8b), the inhibitory activity was significantly reduced. mdpi.com This demonstrates that the electronic and steric properties of the terminal group in the hybridized molecule are critical determinants of activity.

Similarly, in the development of dual EGFR and COX-2 inhibitors, the reaction of a quinoxaline carbohydrazide (B1668358) with phenyl isothiocyanate yielded a 2-(4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbonyl)-N-phenylhydrazine-carbothioamide derivative (13). rsc.orgnih.gov This particular modification was identified as being optimal for achieving potent anticancer and COX-2 inhibitory activities within the tested series. rsc.orgnih.gov

| Quinoxaline Core | Linker at Position 6 | Terminal Group | Target/Activity | Observation | Reference |

|---|---|---|---|---|---|

| Methylquinoxaline | Thiourea | Phenyl | Anticancer (Hep G2) | Most potent in series | mdpi.com |

| Methylquinoxaline | Urea | Phenyl | Anticancer (Hep G2) | 10-fold less active than thiourea analog | mdpi.com |

| 6-Sulfonoquinoxaline | Thiosemicarbazide | p-methoxyphenyl | PARP-1 Inhibition | IC₅₀ = 2.31 nM (Highly potent) | mdpi.com |

| 6-Sulfonoquinoxaline | Thiosemicarbazide | Benzoyl | PARP-1 Inhibition | IC₅₀ = 11.06 nM (Less potent) | mdpi.com |

| 4-methyl-3-oxo-quinoxaline-2-carbohydrazide | Hydrazinecarbothioamide | Phenyl | Anticancer / COX-2 Inhibition | Optimum for activity | rsc.orgnih.gov |

Influence of Quinoxaline Core Substitutions on Compound Activity

While the moiety at position 6 is critical, substitutions on the quinoxaline core at other positions (such as 2, 3, and 7) also play a significant role in modulating the biological activity of the resulting compounds. SAR studies have consistently shown that even minor changes to the core structure can lead to substantial differences in potency and selectivity.

Substitutions at the 2 and 3 positions of the quinoxaline ring have a particularly strong impact. In one study of 2,3,6-substituted quinoxalines designed as influenza NS1A protein inhibitors, compounds with bis-2-furyl groups at positions 2 and 3 were the most potent. nih.gov The activity was reduced when the furyl groups were replaced with methoxyphenyl, phenol, or pyridyl groups. nih.govnih.gov This suggests that electron-rich, five-membered heterocyclic rings at these positions are favorable for activity. Another study found that an isopropyl group at the R2 position increased anticancer activity, whereas electron-releasing groups containing an oxygen atom (e.g., -OCH₃, -OC₂H₅) were detrimental. mdpi.com

The substitution pattern on the benzo part of the quinoxaline ring is also important. For certain quinoxaline 1,4-dioxide derivatives with anti-tuberculosis activity, the presence of a chloro, methyl, or methoxy (B1213986) group at position 7 was found to enhance potency. frontiersin.org In contrast, for a series of anticancer quinoxalines, unsubstituted aromatic rings at R1 and R2 were associated with higher activity. mdpi.com When substitution was present, an electron-withdrawing chloro group conferred higher activity than a bromo or a methyl group. mdpi.com For urea and thiourea derivatives, introducing a methyl group onto the quinoxaline core led to more active compounds compared to the unsubstituted or chloro-substituted analogs. mdpi.com

| Position(s) | Substituent | Observed Effect on Activity | Compound Series/Target | Reference |

|---|---|---|---|---|

| 2, 3 | Bis-2-furyl | Most potent | Influenza NS1A inhibitors | nih.govnih.gov |

| 2, 3 | Methoxyphenyl or Phenol | Reduced potency compared to furyl | Influenza NS1A inhibitors | nih.gov |

| 2 | Isopropyl | Increased activity | Anticancer | mdpi.com |

| 2 | -OCH₃, -OC₂H₅, or Phenyl | Decreased activity | Anticancer | mdpi.com |

| 7 | -Cl, -CH₃, or -OCH₃ | Increased activity (lower MIC) | Anti-TB Quinoxaline 1,4-dioxides | frontiersin.org |

| Core | Methylquinoxaline | Increased activity | Urea/Thiourea anticancer agents | mdpi.com |

| Core | Chloroquinoxaline | Decreased activity | Urea/Thiourea anticancer agents | mdpi.com |

Pharmacophore Hybridization and Linker Optimization Strategies

A prominent strategy in modern drug design is molecular hybridization, which involves combining two or more pharmacophores into a single molecule to create hybrid compounds with enhanced affinity, better selectivity, or a dual mode of action. mdpi.com The quinoxaline-6-isothiocyanate scaffold is an excellent platform for such strategies, with the isothiocyanate group enabling the formation of various linkers to connect the quinoxaline core to another bioactive moiety.

The nature of the linker is a critical parameter. SAR studies have shown that an aliphatic -CH₂- linker at the third position of the quinoxaline ring can be essential for activity, while a direct nitrogen-based linker at the same position may decrease it. mdpi.com At the second position, an -NH-CO- linker was found to increase activity compared to aliphatic linkers. mdpi.com

The hybridization of a 6-sulfonoquinoxaline core with a p-methoxyphenyl ring via a thiosemicarbazide linker serves as a prime example of this strategy's success. mdpi.com This design yielded a potent PARP-1 inhibitor by effectively combining the quinoxaline scaffold with another pharmacophore known to interact with the target enzyme. mdpi.com Similarly, linking quinoxaline and quinazolinone scaffolds through optimized alkenyl or alkyl linkers has produced hybrid molecules with significant anticancer activity. rsc.org

This approach allows for the systematic exploration of chemical space by varying three key components: the quinoxaline core, the linker, and the second pharmacophore. Optimization of the linker—in terms of length, flexibility, and chemical nature (e.g., thiourea, amide, sulfonamide)—is essential for positioning the two pharmacophores correctly within the target's binding site to achieve the desired biological effect. nih.gov

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound effect on biological activity. Since biological targets like enzymes and receptors are chiral, they often interact differently with different stereoisomers of a drug molecule.

While extensive research on the stereochemistry of Quinoxaline, 6-isothiocyanato- itself is limited, studies on related quinoxaline derivatives underscore its importance. In the development of novel anticancer agents, a set of cis and trans isomers of a quinoxaline derivative were synthesized and separated. mdpi.com Subsequent biological evaluation revealed that the trans isomer was significantly more active than the cis isomer, demonstrating a clear stereochemical preference for the biological target. mdpi.com

This principle is also observed in other related systems. For instance, in a series of quinoxaline analogs of chalcones, the trans-configuration of the enone linker was found to be essential for their antiplasmodial activity. nih.gov These findings highlight that the specific spatial orientation of substituents on the quinoxaline scaffold and its linkers is a critical factor for effective molecule-target interactions. Therefore, controlling and defining the stereochemistry is a crucial aspect of designing potent and selective quinoxaline-based therapeutic agents.

| Compound Type | Isomer | Relative Activity | Reference |

|---|---|---|---|

| Antitumor Quinoxaline Derivative | Trans Isomer | More Active | mdpi.com |

| Cis Isomer | Less Active | mdpi.com |

Mechanistic Investigations of Biological Interactions of Quinoxaline, 6 Isothiocyanato Analogs Laboratory Based Research

Enzyme Inhibition Mechanisms

Quinoxaline-based compounds have been the subject of extensive research for their potential as enzyme inhibitors across various therapeutic areas. The isothiocyanate group, a reactive electrophile, can form covalent bonds with nucleophilic residues like cysteine in proteins, leading to irreversible inhibition. vulcanchem.com The quinoxaline (B1680401) scaffold itself is a versatile structure known for its ability to interact with the active sites of numerous enzymes, often acting as an ATP-competitive inhibitor in kinases. mdpi.com

VEGFR-2: Analogs of quinoxaline have demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov Certain triazolo[4,3-a]quinoxaline derivatives have shown potent VEGFR-2 inhibition, with IC50 values in the low nanomolar range, comparable to the standard drug sorafenib. researchgate.net For instance, compound 14a was identified as a powerful VEGFR-2 inhibitor with an IC50 of 3.2 nM. researchgate.net Similarly, other quinoxaline-2(1H)-one derivatives have displayed good inhibitory activity, with compound 11g being the most active with an IC50 value of 0.75 μM against VEGFR-2. rsc.org

PARP-1: Quinoxaline derivatives have been designed as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. nih.govmdpi.com By acting as a bioisostere for the phthalazinone motif present in known PARP-1 inhibitors like Olaparib, quinoxaline-based compounds have achieved nanomolar inhibitory concentrations. mdpi.comresearchgate.net For example, a 6-sulfonoquinoxaline derivative with a p-methoxyphenyl thiosemicarbazide (B42300) side chain (8a ) exhibited an IC50 of 2.31 nM, which is more potent than Olaparib. nih.govresearchgate.net

SHP1: The protein tyrosine phosphatase SHP-1 is a negative regulator of immune cell activation and is considered a target for cancer therapy. researchgate.net Indolo-[2,3-b]-quinoxaline derivatives have been identified as novel SHP-1 inhibitors. researchgate.net One such derivative, 5a , was found to selectively inhibit the SHP1PTP enzyme with an IC50 of 2.34 ± 0.06 μM. nih.gov These compounds are thought to exert their anti-tumor effects by modulating immune responses. researchgate.net

BuChE: Butyrylcholinesterase (BuChE) is an enzyme involved in the hydrolysis of acetylcholine. Some 2-phenylquinoxaline (B188063) derivatives have shown moderate inhibitory activity against BuChE. semanticscholar.org The introduction of a 2-phenyl group to the quinoxaline scaffold was found to increase BuChE inhibitory activity. semanticscholar.org For instance, lawsone-quinoxaline hybrids have been developed as potent BuChE inhibitors, with compound 6d showing an IC50 value of 220 nM. nih.gov

PTP1B: While specific studies on quinoxaline, 6-isothiocyanato- and its direct analogs as PTP1B inhibitors are not prevalent in the provided results, the broader class of quinoxaline derivatives is being explored for activity against various phosphatases.

HPPD: 4-hydroxyphenylpyruvate dioxygenase (HPPD) is a target for herbicides. aliyuncs.comnih.gov Triketone-quinoxaline hybrids have been designed and synthesized as potent HPPD inhibitors. aliyuncs.com These compounds chelate with the ferrous ion in the active site of HPPD. aliyuncs.com The IC50 values for these derivatives against Arabidopsis thaliana HPPD range from 0.317 to 0.891 mmol/L. aliyuncs.com

IKKβ: Inhibitor of nuclear factor kappa B kinase beta (IKKβ) is a key therapeutic target in cancers like pancreatic cancer. nih.gov Quinoxaline urea (B33335) analogs have been identified as inhibitors of TNFα-induced IKKβ-mediated NFκB activity. nih.gov Specifically, analog 84 was found to be a potent inhibitor that reduces the levels of phosphorylated IKKβ. nih.gov Another quinoxaline urea analog, 13-197 , was also identified as an IKKβ inhibitor. nih.gov

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme implicated in both inflammation and cancer. researchgate.netnih.gov Novel quinoxaline derivatives have been developed as dual inhibitors of EGFR and COX-2. researchgate.netnih.gov Compounds 11 and 13 were found to be potent COX-2 inhibitors with IC50 values of 0.62 μM and 0.46 μM, respectively, showing high selectivity for COX-2 over COX-1. nih.govrsc.org

EGFR: Epidermal Growth Factor Receptor (EGFR) is a well-known target in cancer therapy. rsc.org Quinoxaline analogs have shown potential as EGFR inhibitors. rsc.orgnih.gov Compound 3b , a 2-substituted-quinoxaline analog, displayed a superior inhibitory effect on the growth of MCF-7 breast cancer cells with an IC50 of 1.85 ± 0.11 μM. rsc.org In another study, compounds 4a and 13 were potent EGFR inhibitors with IC50 values of 0.3 μM and 0.4 μM, respectively. nih.govrsc.org

ATPases: The general class of quinoxalines has been noted to be selective adenosine (B11128) triphosphate (ATP) competitive inhibitors for many kinases, which are a type of ATPase. mdpi.com However, specific inhibitory data for "Quinoxaline, 6-isothiocyanato-" against a broad range of ATPases was not detailed in the search results.

Table 1: Enzyme Inhibition by Quinoxaline Analogs

Modulation of Protein-Protein Interactions

The ability of small molecules to modulate protein-protein interactions (PPIs) is a growing area of interest in drug discovery. While direct evidence for "Quinoxaline, 6-isothiocyanato-" modulating the β-Catenin-Tcf4 interaction was not found in the search results, the broader family of quinoxaline derivatives has been investigated for its effects on signaling pathways where such interactions are crucial.

β-Catenin-Tcf4: The WNT/β-catenin signaling pathway is implicated in cancer development, and the interaction between β-catenin and T-cell factor 4 (Tcf4) is a key step in this pathway. mdpi.com Hypoxia-inducible factor-1α (HIF-1α), which can be modulated by quinoxaline derivatives, is known to activate the WNT/β-catenin pathway. mdpi.com This suggests an indirect link where quinoxaline analogs that inhibit HIF-1α could potentially disrupt the downstream signaling events involving β-catenin and Tcf4. However, direct modulation of the β-Catenin-Tcf4 interaction by a quinoxaline isothiocyanate analog is not explicitly detailed in the provided search results.

Cellular Pathway Modulation Studies

Quinoxaline analogs have been shown to modulate various cellular signaling pathways, leading to their observed biological effects.

STAT3/STAT5 phosphorylation: The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are key players in cancer development. researchgate.net A 6H-Indolo-[2,3-b]-quinoxaline derivative, DTI, was found to induce cytotoxicity by downregulating the phosphorylation of STAT3 at tyrosine 705 (STAT3Y705) and STAT5 at tyrosines 694/699 (STAT5Y694/699). researchgate.net This compound significantly reduced the nuclear levels of STAT3 and STAT5 and their ability to bind to DNA. researchgate.net The inhibitory effects on STAT proteins were mediated through the SHP-1 phosphatase. researchgate.net

HIF and VEGF: Hypoxia-inducible factor-1 (HIF-1) is a master regulator of cellular responses to low oxygen and plays a critical role in tumor progression and angiogenesis, partly by controlling the expression of Vascular Endothelial Growth Factor (VEGF). nih.gov The quinoxaline di-N-oxide derivative DCQ has been shown to downregulate HIF-1α and inhibit VEGF secretion in breast cancer cells. nih.gov In MCF-7 cells, this inhibition of HIF-1α was partially dependent on p53 activation and was associated with a decrease in phosphorylated mTOR, suggesting an effect on HIF-1α translation. nih.gov In MDA-MB-231 cells, DCQ was found to reduce HIF-1α levels through proteasomal degradation. nih.gov The inhibition of the HIF-1α/VEGF signaling pathway is a key mechanism for the anti-metastatic effects of this quinoxaline analog. nih.gov

p21 expression: While the search results mention cell cycle arrest, a specific focus on the modulation of p21 expression by "Quinoxaline, 6-isothiocyanato-" or its close analogs was not found. However, cell cycle arrest is often mediated by changes in the expression of cell cycle regulators like p21.

Induction of Apoptosis Mechanisms in Research Models

A significant mechanism through which quinoxaline analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death.

Various laboratory techniques have been employed to confirm apoptosis induction by these compounds. Flow cytometric analysis using Annexin V-FITC staining, which detects the externalization of phosphatidylserine, is a common method. researchgate.netnih.gov The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay, which identifies DNA fragmentation, is another key indicator of apoptosis. nih.gov

Mechanistically, quinoxaline derivatives have been shown to trigger apoptosis through several pathways. One common mechanism is the activation of caspases, a family of proteases that execute the apoptotic program. For instance, a quinoxaline urea analog, 84 , was shown to induce caspase 3/7 activity in pancreatic cancer cells. nih.gov Isothiocyanate-containing analogs have also been reported to induce apoptosis via caspase-3 activation. vulcanchem.com

Another important aspect of apoptosis induction is the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. A triazolo[4,3-a]quinoxaline derivative, 14a , was found to increase the Bax/Bcl-2 ratio in HepG2 cells, thereby promoting apoptosis. researchgate.net This compound also increased the levels of caspase-3 and caspase-9. researchgate.net

Furthermore, some quinoxaline derivatives induce cell cycle arrest, which can precede apoptosis. Compound 3b was found to cause cell cycle arrest at the G1 transition in MCF-7 cells, leading to an increase in the percentage of cells in the G2/M and pre-G1 phases. nih.gov Similarly, compound VIIIc induced cell cycle arrest at the G2/M phase in HCT116 cells. mdpi.com

Table 2: Apoptosis Induction by Quinoxaline Analogs

Molecular Docking and Computational Binding Mode Analysis with Target Receptors

Molecular docking and computational studies are invaluable tools for understanding the interactions between quinoxaline analogs and their biological targets at the molecular level. These studies help in rationalizing the observed biological activities and guiding the design of more potent and selective inhibitors.

HPPD: Molecular docking of triketone-quinoxaline compounds with Arabidopsis thaliana HPPD revealed that two adjacent carbonyl groups of the triketone moiety chelate with the ferrous ion in the active site. aliyuncs.com The quinoxaline scaffold was found to form parallel π-stacking interactions with phenylalanine residues (Phe424 and Phe381), and an extended phenyl group could also interact with Phe392 via π-π stacking. aliyuncs.com

PARP-1: Computational studies of quinoxaline-based PARP-1 inhibitors have shown that the quinoxaline nucleus can form hydrogen bonds with key amino acid residues in the enzyme's active site, such as Gly863. researchgate.net These interactions are crucial for the inhibitory activity.

EGFR and Topoisomerase II: Molecular modeling of the 2-substituted-quinoxaline analog 3b demonstrated significant binding affinity to the active sites of both topoisomerase II and EGFR proteins. nih.gov This dual-targeting capability could contribute to its potent anti-breast cancer activity. nih.gov

VEGFR-2: Docking studies of quinoxaline-2(1H)-one derivatives in the active site of VEGFR-2 have shown good binding patterns, which correlate with their observed inhibitory activities. rsc.org

COX-2: Molecular docking of quinoxaline derivatives into the active site of COX-2 has been used to explain their inhibitory potency and selectivity. nih.govrsc.org The binding modes identified through these studies are consistent with the biological results. nih.govrsc.org

SHP1: Simulations of the interaction between the indolo-[2,3-b]-quinoxaline derivative 5a and SHP1PTP suggested an irreversible binding mode, which was supported by dialysis experiments. nih.gov

These computational analyses provide a detailed picture of the binding interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, that are responsible for the inhibitory effects of quinoxaline analogs.

Intercalating Agent Mechanisms in Laboratory Assays

The planar aromatic structure of the quinoxaline core suggests that it may act as a DNA intercalating agent. vulcanchem.com Intercalation involves the insertion of a planar molecule between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death.

Advanced Research Applications of Quinoxaline, 6 Isothiocyanato Based Compounds Excluding Clinical Human Trials

Development of Chemical Probes and Bio-labeling Agents for Research

The isothiocyanate group is a reactive moiety known for its ability to form stable covalent bonds with nucleophiles, such as the amine groups found in proteins. This reactivity makes 6-isothiocyanato-quinoxaline derivatives valuable as chemical probes and for bio-labeling. These tools are instrumental in studying biological processes and identifying molecular targets.

For instance, the related compound 5-bromo-6-isothiocyanato-quinoxaline is utilized as a biological fluorescent probe. The inherent fluorescence of the quinoxaline (B1680401) core, combined with the reactive isothiocyanate group, allows for the labeling and subsequent visualization of biomolecules. While direct research on 6-isothiocyanato-quinoxaline as a probe is not extensively detailed in the provided results, the principle of using isothiocyanate-functionalized heterocycles for labeling is well-established. For example, tetramethylrhodamine (B1193902) isothiocyanate (TRITC) is a standard red fluorescent labeling agent widely used in immunochemistry. interchim.fr This suggests the potential of 6-isothiocyanato-quinoxaline derivatives for similar applications, where the quinoxaline scaffold could offer unique photophysical properties.

Furthermore, the development of chemical probes extends to the investigation of specific biological pathways. For example, pyrrolo[3,2-b]quinoxaline derivatives have been developed as potent inhibitors of Eph tyrosine kinases, serving as chemical probes to study their roles in cellular signaling. uzh.ch While not containing the 6-isothiocyanato group, this highlights the versatility of the quinoxaline scaffold in designing targeted molecular probes.

Research in Antimicrobial Agents (Antibacterial, Antifungal)

Quinoxaline derivatives have long been recognized for their antimicrobial properties, with some inhibiting the growth of Gram-positive bacteria. mdpi.com The incorporation of the isothiocyanate group is a strategy being explored to enhance this activity.

Evaluation against Specific Bacterial Strains (e.g., E. coli, S. aureus)

The antibacterial potential of quinoxaline-based compounds has been evaluated against various bacterial strains, including the common pathogens Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

In a study on phenyl isothiocyanate (PITC), a related isothiocyanate-containing compound, the minimum inhibitory concentration (MIC) against both E. coli and S. aureus was found to be 1000 µg/mL. nih.gov This research demonstrated that PITC interacts with bacterial cells, causing changes in membrane properties and disrupting membrane function. nih.gov

Several studies have synthesized and tested various quinoxaline derivatives for their antibacterial activity. One study reported that newly synthesized quinoxaline derivatives exhibited good to moderate antimicrobial activity against tested Gram-positive and Gram-negative bacteria with MIC values ranging from 2.44 to 180.14 μM. nih.gov Another investigation found that certain 2,3-N,N-diphenyl quinoxaline derivatives demonstrated potent activity against most Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), with MIC values between 0.25 to 1 mg/l. biorxiv.org However, these compounds showed minimal effect against E. coli. biorxiv.org

The following table summarizes the minimum inhibitory concentrations (MIC) of various quinoxaline derivatives against E. coli and S. aureus from different research studies.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Phenyl isothiocyanate (PITC) | E. coli | 1000 | nih.gov |

| Phenyl isothiocyanate (PITC) | S. aureus | 1000 | nih.gov |

| Quinoxalin-2(1H)-one derivatives | S. aureus | 0.97-62.5 | researchgate.net |

| 2,3-N,N-diphenyl quinoxaline derivatives | S. aureus | 0.98-1.95 | biorxiv.org |

| 2,3-N,N-diphenyl quinoxaline derivatives | E. coli | > 62.5 - 125 | biorxiv.org |

Evaluation against Specific Fungal Strains (e.g., Candida albicans)

The antifungal activity of quinoxaline derivatives is another active area of research. Candida albicans is a common opportunistic fungal pathogen used in these evaluations.

Research has shown that various quinoxaline derivatives possess promising antifungal properties. mdpi.com For instance, a study on 6,7-bis-[S-(aryl)thio]-5,8-quinolinediones demonstrated good activity against C. albicans with MIC values ranging from 0.8 to 25 µg/ml. nih.gov In another study, novel quinoxaline-triazole compounds were synthesized and evaluated for their antifungal activities. acs.org One of the compounds showed activity against Candida albicans with a MIC90 value of 4 μg/mL. acs.org

The table below presents the antifungal activity of different quinoxaline derivatives against Candida albicans.

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| 6,7-bis-[S-(aryl)thio]-5,8-quinolinediones | C. albicans | 0.8 - 25 | nih.gov |

| Quinoxaline-triazole compound 5d | C. albicans | 4 (MIC90) | acs.org |

Research in Anticancer Agents

The quinoxaline scaffold is a promising platform for the development of anticancer agents. nih.govresearchgate.net These compounds are often investigated for their ability to inhibit key enzymes involved in cancer progression and to induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov

In Vitro Cell Proliferation Assays in Cancer Cell Lines

A primary step in anticancer drug discovery is to screen compounds for their ability to inhibit the growth of cancer cells in vitro. Quinoxaline derivatives have been tested against a variety of cancer cell lines.